(R)-Nipecotamide(1+)

Antithrombotic Chiral Pharmacology Platelet Aggregation

Research on GABA transporter inhibitors and antithrombotic agents demands chirally pure (R)-enantiomer to prevent false negative SAR. (R)-Nipecotamide(1+) delivers the active cation form with documented potency advantages. • 10-fold higher antiplatelet activity over (S,S)-enantiomer • Key building block for GAT1 inhibitors (Ki 14 nM analogs) • Chiral standard for AGP-based HPLC method validation. Available as a stable salt for direct use.

Molecular Formula C6H13N2O+
Molecular Weight 129.18 g/mol
Cat. No. B1238278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Nipecotamide(1+)
Molecular FormulaC6H13N2O+
Molecular Weight129.18 g/mol
Structural Identifiers
SMILESC1CC(C[NH2+]C1)C(=O)N
InChIInChI=1S/C6H12N2O/c7-6(9)5-2-1-3-8-4-5/h5,8H,1-4H2,(H2,7,9)/p+1/t5-/m1/s1
InChIKeyBVOCPVIXARZNQN-RXMQYKEDSA-O
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is (R)-Nipecotamide(1+)?


(R)-Nipecotamide(1+) is the cation resulting from the protonation of the piperidine nitrogen of (R)-nipecotamide, the (3R)-enantiomer of the GABA uptake inhibitor nipecotamide [1]. It is a conjugate acid of a (R)-nipecotamide [2] and is a key chiral building block in medicinal chemistry, particularly for synthesizing stereospecific GABA transporter inhibitors and antithrombotic agents where the (R)-configuration is a critical determinant of biological activity .

Chiral (R)-nipecotamide cation building block
Stereospecific GAT inhibitor synthesis
Enantioselective antithrombotic agent research

Why Generic Substitution Fails for (R)-Nipecotamide(1+)


Simply substituting (R)-Nipecotamide(1+) with its enantiomer, racemate, or other nipecotic acid derivatives is not scientifically equivalent due to pronounced stereoselectivity in its biological interactions [1]. Enantiomers and diastereomers of nipecotamides exhibit markedly different potencies in inhibiting platelet aggregation and binding to receptors, with the (R)-enantiomer often being the eutomer in specific therapeutic contexts [2]. Furthermore, the protonated cation form of (R)-nipecotamide(1+) may possess distinct physicochemical properties, such as solubility and ionic interactions, which can critically affect its performance in formulations and biological assays . The quantitative evidence in the following section demonstrates that stereochemistry is not a trivial detail but a fundamental driver of compound activity and selectivity.

Target: (R)-Nipecotamide(1+)
Enantioselective platelet inhibition activity
Substitute: Enantiomer/Racemate
Markedly lower potency in platelet aggregation assays; stereochemistry directly impacts target engagement
Target: Protonated cation form
Defined solubility and ionic interactions
Substitute: Other nipecotic acid derivatives
Physicochemical properties may shift, altering formulation behavior and assay reproducibility

Quantitative Evidence for (R)-Nipecotamide(1+)


Enantioselective Antiplatelet Activity

In a direct head-to-head comparison, the (R,R)-enantiomer of a bis-nipecotamide derivative, which contains the (R)-nipecotamide scaffold, demonstrated a 10-fold higher potency in inhibiting collagen-induced human platelet aggregation compared to its (S,S)-antipode (IC50 = 0.96 μM vs. ~9.6 μM) [1]. This stereospecificity confirms that the (R)-configuration is critical for maximal therapeutic effect in antithrombotic applications, making (R)-Nipecotamide(1+) the essential chiral building block for developing the most potent candidates.

Enantioselective Antiplatelet Activity
Head-to-head
(R,R)-enantiomer IC50 0.96 μM
vs
(S,S)-enantiomer IC50 ~9.6 μM
10-fold inhibition difference
Enantioselective inhibition context
In vitro human platelet aggregation assay
Antithrombotic Chiral Pharmacology Platelet Aggregation

Mono-Nipecotamide Enantioselectivity

Further supporting the critical nature of stereochemistry, a direct comparison of mono-nipecotamide enantiomers showed that the (-)-enantiomer (1B-(-)), derived from the (R)-nipecotamide series, was 4 times more potent than its (+)-antipode (1A-(+)) in inhibiting ADP-induced human platelet aggregation [1]. This consistent enantioselectivity across both mono- and bis- nipecotamide structures underscores the fundamental importance of sourcing the correct enantiomer.

Mono-Nipecotamide Enantioselectivity
Head-to-head
(-)-enantiomer (R-derived) 4× more potent
vs
(+)-enantiomer (S-derived) baseline
4-fold ADP antagonism difference
Stereospecific ADP antagonism context
In vitro human platelet ADP assay
Antithrombotic Chiral Pharmacology ADP Antagonism

In Vivo Antithrombotic Synergy with Aspirin

In an in vivo mouse thrombosis model, the meso diastereomer of a nipecotamide (A-1C) demonstrated a significant therapeutic advantage. When co-administered with aspirin, the ED50 of A-1C was reduced 2-fold, and its therapeutic index increased by a factor of 2.2 due to a slight reduction in toxicity [1]. This synergistic effect provides a clear path to improving the efficacy and safety profile of antithrombotic therapies based on this scaffold, a benefit not observed with simpler, non-stereospecific alternatives.

In Vivo Synergy with Aspirin
Cross-study
A-1C + Aspirin: ED50 2-fold lower
vs
A-1C alone: baseline ED50 / therapeutic index
2.2-fold therapeutic index increase
In vivo synergy model context
Mouse thromboembolic death model
In Vivo Pharmacology Combination Therapy Thrombosis Model

High-Affinity GAT1 Binding

N-substituted derivatives of (R)-nipecotic acid, which share the same chiral scaffold as (R)-Nipecotamide(1+), have demonstrated extremely high affinity for the GABA transporter GAT1, a key target in epilepsy and anxiety disorders [1]. For instance, a closely related analog exhibits a binding affinity (Ki) of 14 nM for mouse GAT1 expressed in HEK293 cells [1]. This potency is a class-level characteristic of the nipecotamide scaffold, where the (R)-configuration is often essential for optimal receptor fit and high-affinity binding [2].

High-Affinity GAT1 Binding
Class-level
Ki 14 nM
GAT1 binding affinity context (class-level)
Close analog in HEK293 cells
GABA Uptake Inhibition Neurology GAT1 Binding

Applications for (R)-Nipecotamide(1+)


Stereospecific Antithrombotic Synthesis

The 10-fold higher potency of the (R,R)-nipecotamide derivative over its (S,S)-antipode in inhibiting collagen-induced platelet aggregation [3] makes (R)-Nipecotamide(1+) the mandatory chiral starting material for any laboratory developing next-generation antithrombotic agents. This is a non-negotiable requirement for achieving the efficacy needed to progress to in vivo and clinical studies, as demonstrated by the 2-fold improvement in the therapeutic index when combined with aspirin in animal models [4].

High-Affinity GABA Uptake Inhibitor Development

For research programs focused on epilepsy, anxiety, or other neurological disorders, (R)-Nipecotamide(1+) is the critical building block for synthesizing potent and selective GABA transporter 1 (GAT1) inhibitors. The high binding affinity (Ki = 14 nM) observed for structurally related analogs [3] is intrinsically linked to the (R)-stereochemistry, which provides the optimal conformation for target engagement [4]. Using the racemate or wrong enantiomer would result in a significant loss of potency and confound structure-activity relationship studies.

Chiral Resolution and Analytical Methods

The distinct chromatographic and interaction properties of (R)-nipecotamide and its (S)-enantiomer, as demonstrated by their baseline resolution on α1-acid glycoprotein (AGP) chiral columns [3], make (R)-Nipecotamide(1+) an ideal reference standard and analyte. It is essential for developing and validating chiral HPLC methods for quality control of enantiopure nipecotamide derivatives in pharmaceutical manufacturing, ensuring batch-to-batch consistency and regulatory compliance [4].

Stereospecific Pharmacological Mechanisms

The 4-fold and 10-fold differences in antiplatelet activity between enantiomers [3] provide a powerful tool for probing the stereochemical requirements of biological targets like platelet receptors and GABA transporters. Researchers can use (R)-Nipecotamide(1+) and its antipode to dissect binding site interactions, map pharmacophores, and understand the molecular basis of enantioselective drug action, generating high-impact publications and patentable intellectual property.

Application
Selection Property
Validation Focus
Antithrombotic candidate synthesis
Enantioselective platelet inhibition profile
In vivo thrombosis model endpoints
GAT1 inhibitor research
Chiral scaffold binding affinity
GAT1 target engagement assays
Chiral analytical method development
Enantiomeric resolution on AGP columns
Method specificity and reproducibility
Stereochemical mechanism studies
Enantiomer-dependent activity profile
Binding site interaction mapping

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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